molecular formula C13H16O2 B13610011 5-(2,3-Dihydrobenzofuran-5-yl)pentanal

5-(2,3-Dihydrobenzofuran-5-yl)pentanal

Cat. No.: B13610011
M. Wt: 204.26 g/mol
InChI Key: OBFSWDNDAHGLIV-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is an organic compound with the molecular formula C13H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal typically involves the formation of the benzofuran ring followed by the introduction of the pentanal side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. This is followed by the addition of the pentanal group through various organic reactions such as aldol condensation or Grignard reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzofuran-5-yl)pentanal can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid, while reduction can produce 5-(2,3-Dihydrobenzofuran-5-yl)pentanol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its biological activities such as antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is unique due to its specific structure, which combines the benzofuran ring with a pentanal side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C13H16O Molecular Formula \text{C}_{13}\text{H}_{16}\text{O}\quad \text{ Molecular Formula }

This compound contains a pentanal side chain that may influence its lipophilicity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds containing the 2,3-dihydrobenzofuran structure exhibit antioxidant properties. A study evaluated various 2,3-dihydrobenzofuran derivatives as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Although this compound itself was not identified as a potent inhibitor, it serves as a useful template for developing more effective antioxidant-based inhibitors .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been well-documented. Inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1 derived from the benzofuran scaffold have shown promise in reducing inflammation . The structural features of this compound may contribute to similar anti-inflammatory effects.

Study on Leukotriene Biosynthesis

In a study assessing the impact of various antioxidants on leukotriene biosynthesis in human polymorphonuclear leukocytes, it was found that while 2,3-dihydrobenzofuranol derivatives were not highly potent inhibitors, they could be modified to enhance their efficacy . This suggests that this compound could be a candidate for further modification to improve its biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzofuran derivatives to various biological targets. These studies indicate that modifications to the benzofuran core can significantly alter binding interactions and enhance biological activity . This approach may be beneficial for future research involving this compound.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantInhibition of 5-lipoxygenase
Anti-inflammatoryInhibition of mPGES-1
Potential CB2 AgonistModulation of cannabinoid receptor activity

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)pentanal

InChI

InChI=1S/C13H16O2/c14-8-3-1-2-4-11-5-6-13-12(10-11)7-9-15-13/h5-6,8,10H,1-4,7,9H2

InChI Key

OBFSWDNDAHGLIV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCCC=O

Origin of Product

United States

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